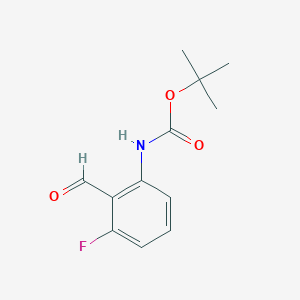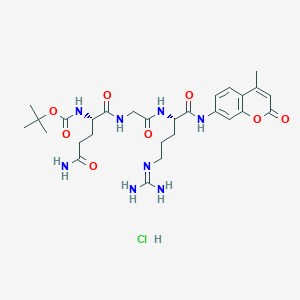
Boc-gln-gly-arg-amc hcl
説明
“Boc-gln-gly-arg-amc hcl” is also known as “Boc-QGR-AMC”. It is a fluorogenic substrate for coagulation factor XIIa and trypsin . It is a synthetic compound with a molecular weight of 653.14 .
Molecular Structure Analysis
The molecular formula of “this compound” is C28H41ClN8O8 . The IUPAC name is tert-butyl N-[(2S)-5-amino-1-[[2-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 653.14 . It is recommended to be stored at temperatures below -15°C .
Relevant Papers
科学的研究の応用
1. Protease Activity and Biological Processes
Boc-gln-gly-arg-amc hcl is utilized in studies exploring the activity of various proteases, which are enzymes that break down proteins. In a study by Lee et al. (2000), it was used to assess the enzymatic activity of matriptase, an integral membrane serine protease derived from epithelial cells. This research highlighted the enzyme's preference for substrates like this compound and its role in activating hepatocyte growth factor and urokinase plasminogen activator, which are crucial in tissue remodeling, cancer invasion, and metastasis (Lee, Dickson, & Lin, 2000).
2. Peptide Synthesis and Modification
This compound and related compounds are used in synthesizing and modifying peptides for various applications. Bernatowicz et al. (2009) utilized a derivative of cysteine similar to this compound to facilitate the formation of unsymmetrical disulfide bonds in peptides, a crucial process in protein chemistry and drug development (Bernatowicz, Matsueda, & Matsueda, 2009).
3. Biomolecular Interaction Studies
This compound plays a role in studying interactions between biomolecules. Li et al. (2002) used a peptide related to this compound in charge density studies, to understand intermolecular interactions in a protein model compound, providing insights into the structure and function of biological molecules (Li, Wu, Abramov, Volkov, & Coppens, 2002).
4. Microfluidic Applications
In microfluidics, this compound has been used to investigate the separation and collection of biomolecules from mass-limited samples, as shown by Tulock et al. (2004). This research is crucial for developing microchip-based analyses for biomedical applications (Tulock, Shannon, Bohn, & Sweedler, 2004).
5. Bioactive Materials Development
The compound and its derivatives are also used in creating bioactive materials. Dehsorkhi et al. (2015) described the use of a lipopeptide, incorporating a sequence similar to this compound, to promote cell adhesion and detachment through self-assembly and interaction with cell-produced enzymes. This has implications for tissue engineering and regenerative medicine (Dehsorkhi, Gouveia, Smith, Hamley, Castelletto, Connon, Reza, & Ruokolainen, 2015).
作用機序
Target of Action
Boc-Gln-Gly-Arg-AMC HCl is a fluorogenic substrate primarily for two enzymes: coagulation factor XIIa and trypsin . These enzymes play crucial roles in the coagulation cascade and protein digestion, respectively.
Mode of Action
The compound interacts with its targets (coagulation factor XIIa and trypsin) by serving as a substrate. These enzymes cleave the compound at specific sites, leading to the release of a fluorescent moiety, 7-amino-4-methylcoumarin .
Biochemical Pathways
The cleavage of this compound by coagulation factor XIIa and trypsin is part of larger biochemical pathways. For coagulation factor XIIa, this is part of the coagulation cascade, a series of reactions that ultimately lead to the formation of a blood clot. For trypsin, this is part of the process of protein digestion, breaking down dietary proteins into peptides and amino acids .
Result of Action
The cleavage of this compound by its target enzymes results in the release of a fluorescent moiety, 7-amino-4-methylcoumarin . This fluorescence can be detected and measured, providing a quantitative readout of enzyme activity. Therefore, the compound is often used in research settings to measure the activity of coagulation factor XIIa and trypsin .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. For example, one study found that the activity of an extract for cleaving a similar compound, Boc-Leu-Gly-Arg-AMC, was optimal at pH 9.0 and 45 ℃ . Therefore, the efficacy and stability of this compound may also be influenced by similar environmental conditions.
特性
IUPAC Name |
tert-butyl N-[(2S)-5-amino-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N8O8.ClH/c1-15-12-23(39)43-20-13-16(7-8-17(15)20)34-25(41)18(6-5-11-32-26(30)31)35-22(38)14-33-24(40)19(9-10-21(29)37)36-27(42)44-28(2,3)4;/h7-8,12-13,18-19H,5-6,9-11,14H2,1-4H3,(H2,29,37)(H,33,40)(H,34,41)(H,35,38)(H,36,42)(H4,30,31,32);1H/t18-,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJIQVVJEMIKHP-HLRBRJAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41ClN8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![hexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B1447600.png)

![2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole](/img/structure/B1447603.png)
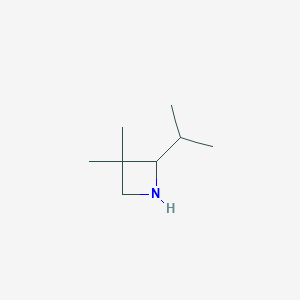
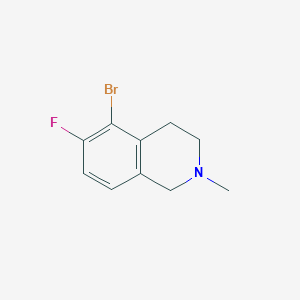
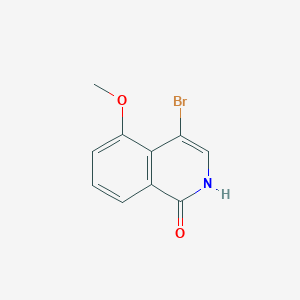

![1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone](/img/structure/B1447611.png)
![5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1447615.png)
![7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B1447616.png)
![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1447617.png)
![1H-Pyrazolo[4,3-c]pyridine-1-acetonitrile, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-](/img/structure/B1447619.png)
